molecular formula C23H32O3 B1260289 Dictyoceratin C

Dictyoceratin C

Cat. No. B1260289
M. Wt: 356.5 g/mol
InChI Key: WNSIKCDGFAFGBP-DQOBCGMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dictyoceratin C is a natural product found in Dactylospongia, Spongia, and other organisms with data available.

Scientific Research Applications

Antitumor Activity

Dictyoceratin C, derived from marine sponges, has shown promising results in the field of cancer research. A study demonstrated that oral administration of dictyoceratin C exhibited potent in vivo antitumor effects in mice with sarcoma S180 cells. Further, the research identified specific structural elements crucial for its hypoxia-selective growth inhibitory activities, such as the exo-olefin and hydroxyl and methyl ester moieties (Sumii et al., 2015).

Inhibition of DNA Polymerase β Lyase Activity

Dictyoceratin C has been identified as an inhibitor of the lyase activity of DNA polymerase β. This was discovered during bioassay-directed fractionation of an extract from the marine species Spongia sp., indicating its potential in influencing DNA repair mechanisms (Cao et al., 2004).

Hypoxia-Selective Growth Inhibition

Another study focused on the hypoxia-selective growth inhibition properties of dictyoceratin C against cancer cells. The compound was isolated from the marine sponge Dactylospongia elegans and showed the ability to inhibit the proliferation of human prostate cancer DU145 cells selectively under hypoxic conditions. This research highlights the importance of the para-hydroxybenzoyl ester moiety for its hypoxia-selective growth inhibitory activity (Arai et al., 2014).

properties

Product Name

Dictyoceratin C

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

methyl 3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-4-hydroxybenzoate

InChI

InChI=1S/C23H32O3/c1-15-7-6-8-20-22(15,3)12-11-16(2)23(20,4)14-18-13-17(21(25)26-5)9-10-19(18)24/h9-10,13,16,20,24H,1,6-8,11-12,14H2,2-5H3/t16-,20+,22+,23+/m0/s1

InChI Key

WNSIKCDGFAFGBP-DQOBCGMHSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)C(=O)OC)O)CCCC2=C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)C(=O)OC)O)CCCC2=C)C

synonyms

dictyoceratin-C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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